2'-Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-fluorouridine
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Overview
Description
2’-Deoxy-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-fluorouridine is a synthetic nucleoside analog. This compound is characterized by the presence of a fluorine atom at the 2’ position of the ribose ring and a bis(4-methoxyphenyl)phenylmethyl group at the 5’ position. It is primarily used in the field of nucleic acid chemistry and has applications in the synthesis of modified oligonucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The bis(4-methoxyphenyl)phenylmethyl group is then introduced at the 5’ position using standard phosphoramidite chemistry .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated DNA synthesizers. The process includes the stepwise addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain, followed by deprotection and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-fluorouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as iodine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The fluorine atom at the 2’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, hydrogen peroxide, sodium borohydride, and various nucleophiles. The reactions are typically carried out under mild conditions to prevent degradation of the nucleoside .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a 2’-deoxy-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-fluorouridine oxide, while substitution reactions may result in the replacement of the fluorine atom with other functional groups .
Scientific Research Applications
2’-Deoxy-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-fluorouridine has several scientific research applications:
Chemistry: It is used in the synthesis of modified oligonucleotides for various biochemical studies.
Biology: The compound is employed in the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-fluorouridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The fluorine atom at the 2’ position enhances the stability of the nucleoside and increases its resistance to enzymatic degradation. This makes it a valuable tool in the study of nucleic acid biochemistry and the development of nucleic acid-based therapeutics .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxycytidine: Similar in structure but lacks the fluorine atom at the 2’ position.
2’-Deoxy-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxyadenosine: Another analog with a different base but similar protective groups.
Uniqueness
The presence of the fluorine atom at the 2’ position in 2’-Deoxy-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-fluorouridine makes it unique among its analogs. This modification enhances the compound’s stability and resistance to enzymatic degradation, making it particularly useful in therapeutic applications and biochemical research .
Properties
IUPAC Name |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(35)26(31)28(40-24)33-17-16-25(34)32-29(33)36/h3-17,24,26-28,35H,18H2,1-2H3,(H,32,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSFZSSZXOCCJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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